2-Aminoethylboronic acid
Description
Properties
IUPAC Name |
2-aminoethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8BNO2/c4-2-1-3(5)6/h5-6H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNMIDKGLHITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCN)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306038 | |
| Record name | 2-aminoethylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2932-96-9 | |
| Record name | NSC173736 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173736 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminoethylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Aminoethylboronic Acid
Lewis Acidity and Interactions with Nucleophiles
The boron atom in 2-aminoethylboronic acid possesses a vacant p-orbital, rendering it a Lewis acid capable of accepting an electron pair. libretexts.org This inherent Lewis acidity is a defining feature of boronic acids and governs their interactions with nucleophiles (electron-rich species). libretexts.orglibretexts.org The electrophilicity of the boron center allows it to engage with a variety of Lewis bases, which are termed nucleophiles in the context of organic reactions. libretexts.org
The presence of the amino group in this compound introduces an intramolecular interaction. The nitrogen atom's lone pair of electrons can coordinate with the electron-deficient boron atom. This intramolecular Lewis acid-base interaction can lead to a tetrahedral geometry at the boron center, influencing its reactivity. The strength of this N-B bond is a subject of ongoing study and is believed to play a role in modulating the acidity and reactivity of the boronic acid moiety. nih.gov This internal coordination can affect how the molecule interacts with external nucleophiles, such as diols or other Lewis bases. nih.govutexas.edu
Formation and Stability of Boronate Esters, particularly with Diols
A hallmark reaction of boronic acids is their reversible esterification with diols to form cyclic boronate esters. researchgate.net this compound readily reacts with 1,2- and 1-3-diols to form five- or six-membered rings, respectively. This reaction is typically rapid and reversible, with the stability of the resulting ester being influenced by several factors.
The stability of these boronate esters is dependent on the structure of both the boronic acid and the diol. researchgate.net Six-membered boronic esters derived from 1,3-diols are generally thermodynamically more stable than their five-membered counterparts formed from 1,2-diols. researchgate.net Furthermore, the acidity of the diol plays a significant role; more acidic diols tend to form more stable tetrahedral boronate esters. bohrium.com The presence of the aminomethyl group in ortho-aminomethylphenylboronic acids, an analogue structure, has been shown to lower the pKa of the boronic acid, which facilitates diol binding at neutral pH. nih.gov
The equilibrium between the trigonal boronic acid and the tetrahedral boronate ester is central to its function. The formation of the tetrahedral species is often stabilized by the diol, and this stability can be correlated with the pKa values of the reacting components. bohrium.com
Table 1: Factors Influencing Boronate Ester Stability
| Factor | Influence on Stability | Rationale |
|---|---|---|
| Ring Size | 6-membered rings (from 1,3-diols) are generally more stable than 5-membered rings (from 1,2-diols). researchgate.net | Reduced ring strain in the six-membered structure. |
| Diol Acidity | More acidic diols form more stable tetrahedral boronate esters. bohrium.com | Enhanced stabilization of the negatively charged tetrahedral boron center. |
| Diol Stereochemistry | cis-Diols react more readily and form more stable esters than trans-diols. researchgate.net | The cis configuration is pre-organized for cyclization with the boronic acid. |
| Intramolecular Coordination | The presence of a nearby Lewis base (like an amino group) can stabilize the tetrahedral boronate ester. nih.gov | Formation of an intramolecular dative bond to the boron atom. |
Hydrolysis and Oxidative Deboronation Pathways
The carbon-boron (C-B) bond in this compound is susceptible to cleavage through several pathways, notably hydrolysis and oxidative deboronation. These processes represent degradation or metabolic routes for boronic acid-containing compounds. nih.govnih.gov
Hydrolysis (Protodeboronation): This pathway involves the cleavage of the C-B bond with the addition of water, resulting in the replacement of the boronic acid group with a hydrogen atom. For BoroGlycine (a close structural analog), the hydrolysis reaction to yield methylamine and boric acid is thermodynamically favorable and exothermic. nih.gov
Oxidative Deboronation: This is a major degradation pathway, particularly in biological systems or in the presence of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). nih.govsemanticscholar.org The C-B bond is cleaved and replaced with a hydroxyl group. nih.gov In the case of peptide boronic acids, oxidative deboronation is often the primary initial degradation route, leading to the formation of an alcohol derivative. nih.govsemanticscholar.org
Computational Studies on Deboronation Mechanisms
Computational studies, particularly using Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, have provided significant insights into the mechanisms of deboronation. nih.govresearchgate.net
For BoroGlycine, calculations show that oxidative deboronation using water as the reactive oxygen species is endothermic and not competitive with the exothermic protodeboronation (hydrolysis) pathway. nih.gov However, when hydrogen peroxide (H₂O₂) is the oxidant, the oxidative pathway becomes energetically favored. nih.gov
The computational results for the H₂O₂-mediated process suggest a multi-step mechanism. A key high-energy transition state involves the rearrangement of an intermediate, H₂N–CH₂–B(OH)(OOH), to H₂N–CH₂–O–B(OH)₂. nih.gov These theoretical findings support experimental observations that oxidative processes are the principal route for the deboronation of aminoboronic acids in the presence of oxidants. nih.gov
Table 2: Calculated Enthalpy Changes (ΔH) for Deboronation Pathways of BoroGlycine
| Reaction Pathway | Reactants | Products | Calculated ΔH (kcal/mol) | Thermodynamic Favorability |
|---|---|---|---|---|
| Hydrolysis (Protodeboronation) | H₂N–CH₂–B(OH)₂ + H₂O | H₂N–CH₃ + B(OH)₃ | -20 to -30 nih.gov | Exothermic, Favorable |
| Oxidation by H₂O | H₂N–CH₂–B(OH)₂ + H₂O | H₂N–CH₂–OH + H–B(OH)₂ | +11.3 to +13.3 nih.gov | Endothermic, Unfavorable |
| Oxidation by H₂O₂ | H₂N–CH₂–B(OH)₂ + H₂O₂ | H₂N–CH₂–OH + B(OH)₃ | Energetically Favorable nih.gov | Favorable |
Role in Catalytic Processes
Aminoboronic acids are emerging as versatile bifunctional catalysts in organic synthesis. nih.gov Their ability to act as both a Lewis acid (boronic acid moiety) and a Lewis base (amino group) allows them to activate substrates in unique ways. nih.govrsc.org This dual functionality circumvents the need for harsh reagents or complex protection-deprotection sequences, leading to milder and more atom-economical reactions. rsc.org
Boronic acid catalysis can proceed through either electrophilic or nucleophilic activation. rsc.org In electrophilic activation, the boronic acid activates a carboxylic acid or alcohol. In nucleophilic activation, the formation of a tetrahedral boronate adduct with a diol enhances the nucleophilicity of the remaining hydroxyl groups. rsc.org
Regioselective Transformations (e.g., O-Acylation)
A significant application of aminoboronic acid catalysis is in the site-selective modification of polyols, such as carbohydrates. researchgate.net By reversibly forming a boronate ester with a cis-vicinal diol, a catalyst can direct a reagent to a specific hydroxyl group.
For instance, imidazole-containing boronic acid catalysts have been successfully used for the regioselective O-acylation of unprotected carbohydrates. researchgate.netnih.gov The catalyst forms a boronate ester with a cis-diol pair on the sugar. This complexation, along with the action of the basic imidazole group, activates one of the hydroxyl groups, directing the acylation to that specific position with high selectivity. researchgate.net This strategy allows for the precise modification of complex molecules in a single step, which would otherwise require multiple protection and deprotection steps.
Transmetalation Reactions Involving Aminoboronic Acids
Transmetalation is a fundamental step in many transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgresearchgate.net This process involves the transfer of an organic group from the boron atom of a boronic acid or its derivative to a transition metal center, typically palladium. rsc.orgresearchgate.net While the majority of research has focused on aryl- and alkenylboronic acids, the principles apply to aminoboronic acid derivatives as well.
The mechanism of transmetalation is complex and can be influenced by factors such as the base, solvent, and ligands on the metal. princeton.edu A common pathway, known as the "boronate pathway," involves the reaction of the boronic acid with a base (like a hydroxide (B78521) or alkoxide) to form a more nucleophilic, tetracoordinate boronate species. princeton.edu This anionic boronate then transfers its organic substituent to the metal complex (e.g., a Pd(II) species). rsc.orgnih.gov An alternative "oxo-palladium" pathway involves the formation of a Pd-O-B linkage prior to the transfer of the organic group. princeton.edu This step is crucial as it creates the new carbon-carbon bond that is the goal of the cross-coupling reaction. rsc.org
Biological Activity and Enzymatic Inhibition by 2 Aminoethylboronic Acid
Alanine Racemase (AlaR) Inhibition by (1-Aminoethyl)boronic Acid
(1-Aminoethyl)boronic acid, an analog of the amino acid alanine, has been identified as a notable inhibitor of Alanine Racemase (AlaR), an essential enzyme in bacterial cell wall synthesis. nih.govtandfonline.com This inhibition is critical as the enzyme, which catalyzes the conversion of L-alanine to D-alanine, is a key target for antibacterial agents due to its absence in humans. tandfonline.comjyi.org
The inhibition of Alanine Racemase from Bacillus stearothermophilus by (1-aminoethyl)boronic acid is characterized by a time-dependent and slow-binding mechanism. nih.govtandfonline.com This process involves the formation of long-lived, slowly dissociating complexes between the enzyme and the inhibitor. nih.govtandfonline.com The kinetic parameters for this interaction have been determined, revealing an inhibition constant (Ki) of 20 mM and an inactivation rate (kinact) between 0.15 and 0.35 min-1. nih.govtandfonline.com Upon dilution of the inhibitor, the enzyme can regain its activity, with a reported half-life (t1/2) for recovery of approximately one hour. nih.gov This type of slow-binding inhibition is also observed with the phosphonate (B1237965) analogue of alanine, (1-aminoethyl)phosphonic acid, which forms noncovalent but slowly dissociating complexes with the enzyme. researchgate.netnih.gov
| Kinetic Parameter | Value | Enzyme Source |
| Ki | 20 mM | Bacillus stearothermophilus |
| kinact | 0.15–0.35 min-1 | Bacillus stearothermophilus |
| t1/2 (Recovery) | ~ 1 hour | Bacillus stearothermophilus |
The mechanism of inhibition by (1-aminoethyl)boronic acid involves competing with the natural substrate, alanine, for the enzyme's active site. nih.gov The process is more complex than simple competitive inhibition due to its time-dependent nature. The interaction leads to the formation of a stable, slowly dissociating complex with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor essential for the enzyme's catalytic activity. nih.govtandfonline.com This effectively sequesters the enzyme in an inactive state, preventing the racemization of alanine. nih.gov
(1-Aminoethyl)boronic acid is a structural analog of alanine, with the key difference being the substitution of the carboxyl group with a boronic acid group. nih.govtandfonline.com This substitution is fundamental to its inhibitory activity. Boronic acids are well-established as transition-state inhibitors. nih.govmarquette.edu The boron atom, with its empty p-orbital, is electrophilic and can accept a pair of electrons from a nucleophile in the enzyme's active site. This interaction forms a stable, tetrahedral adduct that mimics the geometry and electronic properties of the high-energy tetrahedral transition state of the enzymatic reaction. marquette.eduresearchgate.net In the case of Alanine Racemase, the boronic acid likely forms an adduct with the PLP cofactor, creating a complex that resembles the carbanionic transition state of the racemization reaction, thereby inhibiting the enzyme with high affinity. nih.gov
D-Alanine:D-Alanine Ligase (ADP-Forming) Inhibition
(1-Aminoethyl)boronic acid also demonstrates inhibitory activity against D-alanine:D-alanine ligase, the subsequent enzyme in the bacterial peptidoglycan synthesis pathway. nih.gov This enzyme is responsible for creating the D-Ala-D-Ala dipeptide, a crucial component of the cell wall. nih.gov
The inhibition of D-alanine:D-alanine ligase from Salmonella typhimurium is a progressive, time-dependent process that requires the presence of ATP. nih.gov Kinetic studies indicate that (1-aminoethyl)boronic acid can compete with the substrate D-alanine at either of its two binding sites on the enzyme. nih.gov Inactivation results in a stable complex containing stoichiometric amounts of D-alanine, ADP, inorganic phosphate (B84403) (Pi), and the inhibitor (1-aminoethyl)boronic acid. nih.gov These inactive enzyme-inhibitor complexes are remarkably long-lived. nih.gov
| Characteristic | Description |
| Target Enzyme | D-Alanine:D-Alanine Ligase (from S. typhimurium) |
| Inhibition Type | Time-dependent, progressive |
| Cofactor Requirement | ATP |
| Mechanism | Competes with D-alanine at two binding sites |
| Inactive Complex Half-life | ~2 hours to 4.5 days |
Serine Protease Inhibition
Boronic acids, including aminoalkylboronic acids, are a well-documented class of inhibitors for serine proteases. mdpi.commdpi.com These enzymes, which feature a critical serine residue in their active site, are involved in a vast range of physiological processes. mdpi.com
The inhibitory mechanism is based on the boronic acid acting as a transition-state analog. nih.govnih.gov The electrophilic boron atom is subject to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site. marquette.edumdpi.com This reaction forms a reversible but stable covalent bond, resulting in a tetrahedral boronate adduct. mdpi.commdpi.com This adduct mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond, effectively blocking the enzyme's catalytic activity. mdpi.com Peptidyl boronic acids, which incorporate amino acid residues to target specific proteases, have been developed as highly potent and selective inhibitors. nih.govnih.gov
Beta-Lactamase Inhibition
Boronic acids represent a promising and versatile class of non-β-lactam inhibitors for β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. mdpi.comcofc.edu
Similar to their interaction with serine proteases, boronic acids function as transition-state inhibitors of serine-β-lactamases (Classes A, C, and D). mdpi.comnih.gov They form a reversible, covalent adduct with the catalytic serine residue (e.g., Ser70) in the active site. researchgate.netmdpi.com This tetrahedral complex is a stable mimic of the high-energy intermediate that occurs during the hydrolysis of the amide bond in a β-lactam antibiotic. nih.gov By trapping the enzyme in this inactive state, the boronic acid prevents the degradation of the antibiotic, potentially restoring its efficacy. nih.gov The clinical success of vaborbactam, a cyclic boronate-based inhibitor, highlights the therapeutic potential of this chemical class in combating antibiotic resistance. nih.govcofc.edu
Boronic Acids as Amino Acid Bioisosteres and Reversible Covalent Inhibitors
2-Aminoethylboronic acid and its derivatives are recognized as bioisosteres of amino acids, meaning they can mimic the structure and function of natural amino acids in biological systems. This mimicry is central to their mechanism of enzyme inhibition. Specifically, α-aminoboronic acids act as potent inhibitors of various enzymes, particularly proteases, through a mechanism of reversible covalent inhibition.
The inhibitory activity of these compounds stems from the unique properties of the boronic acid moiety [-B(OH)₂]. The boron atom in its trigonal planar state is electrophilic and can readily accept a pair of electrons from a nucleophilic residue in the active site of an enzyme, such as the hydroxyl group of a serine or threonine, or a metal-bound hydroxide (B78521) ion. This interaction leads to the formation of a stable, tetrahedral boronate adduct.
This tetrahedral intermediate is a key feature of their inhibitory action, as it closely mimics the high-energy tetrahedral transition state that is formed during the enzymatic hydrolysis of a peptide bond. By forming this stable transition-state analog within the enzyme's active site, the aminoboronic acid effectively blocks the enzyme's catalytic activity. The inhibition is typically reversible, allowing for the potential of dynamic regulation of enzyme function.
The general mechanism for this slow-binding inhibition can be represented as a two-step process:
Step 1: Initial non-covalent binding. The inhibitor (I) rapidly and reversibly binds to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This initial binding is guided by the structural similarities between the aminoboronic acid and the enzyme's natural substrate.
Step 2: Covalent bond formation. Following the initial binding, a slower, reversible covalent bond is formed between the boron atom of the inhibitor and a nucleophilic group in the enzyme's active site, leading to a more stable, tetrahedral enzyme-inhibitor complex (E-I*).
This two-step, slow-binding inhibition is characteristic of many aminoboronic acid inhibitors and contributes to their high potency.
Other Enzyme Systems Susceptible to Aminoboronic Acid Inhibition
While the primary targets of aminoboronic acids are proteases, their unique inhibitory mechanism allows them to target a broader range of enzyme systems. The ability of the boronic acid to interact with key catalytic residues makes this class of compounds versatile inhibitors.
Arginase:
One of the most well-studied non-proteolytic targets of aminoboronic acids is arginase. Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. Due to the lack of specific inhibitory data for this compound, the following data for its close structural analogs, S-(2-Boronoethyl)-L-cysteine (BEC) and 2-amino-6-boronohexanoic acid (ABH) , are presented. These compounds are potent, competitive inhibitors of both arginase I and arginase II. acrotein.comnih.gov
The inhibition of arginase by these compounds is a prime example of transition-state mimicry. The boronic acid moiety of the inhibitor is attacked by the metal-bridging hydroxide ion in the active site of arginase, forming a tetrahedral boronate anion that bridges the two manganese ions. mdpi.com This tetrahedral intermediate mimics the transition state of the arginine hydrolysis reaction, thus potently inhibiting the enzyme. mdpi.com
| Compound | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
|---|---|---|---|---|
| S-(2-Boronoethyl)-L-cysteine (BEC) | Human Arginase II | 0.31 µM (at pH 7.5) | Not Reported | acrotein.com |
| S-(2-Boronoethyl)-L-cysteine (BEC) | Human Arginase II | 30 nM (at pH 9.5, slow-binding) | Not Reported | acrotein.com |
| S-(2-Boronoethyl)-L-cysteine (BEC) | Arginase | 0.4-0.6 µM | Not Reported | mdpi.com |
| 2-amino-6-boronohexanoic acid (ABH) | Human Arginase I | Not Reported | 223 nM | nih.gov |
| 2-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 8.5 nM | 509 nM | nih.gov |
| 2-amino-6-boronohexanoic acid (ABH) | Rat Liver Arginase I | Not Reported | 0.8 µM | nih.gov |
Aminopeptidases:
α-Aminoboronic acid derivatives are effective inhibitors of various aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. researchgate.net These compounds have been shown to inhibit human enkephalin-degrading aminopeptidase (B13392206), microsomal leucine (B10760876) aminopeptidase, and cytosolic leucine aminopeptidase at micro- to nanomolar concentrations. researchgate.net The inhibition mechanism is consistent with biphasic slow-binding inhibition, where an initial rapid binding is followed by the slower formation of a stable tetrahedral boronate species. researchgate.net
Other Potential Enzyme Targets:
The versatility of the boronic acid warhead suggests that other enzyme classes could also be susceptible to inhibition by aminoboronic acids. While specific data for this compound is limited, the broader class of boronic acids has been shown to inhibit:
Serine Proteases: Beyond aminopeptidases, other serine proteases are known targets. The boronic acid can form a covalent adduct with the catalytic serine residue.
Metallo-β-lactamases: These enzymes are involved in antibiotic resistance. Boronic acids can form covalent adducts with the catalytic hydroxide anion in the active site of these enzymes.
Proteasome: The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins. Boronic acid-containing compounds, such as bortezomib, are potent proteasome inhibitors used in cancer therapy. The mechanism involves the formation of a stable complex with the N-terminal threonine residue of the proteasome's catalytic subunits.
Further research is needed to explore the full spectrum of enzymatic targets for this compound and its derivatives.
Interactions with Biomolecules and Cellular Processes
Specific Binding to Carbohydrate Derivatives via Diol Interactions
A cornerstone of boronic acid chemistry in a biological context is its ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in carbohydrate structures. researchgate.net 2-Aminoethylboronic acid and related β-aminoalkylboronic acids participate in these interactions, forming five- or six-membered cyclic boronate esters. rsc.org This binding is highly dependent on pH, the pKa of the boronic acid, and the pKa of the diol. researchgate.netu-tokyo.ac.jp
The interaction relies on the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate form. It is the tetrahedral boronate that readily reacts with diols to form a stable cyclic ester. The presence of the neighboring amino group in this compound can influence the pKa of the boronic acid, enhancing the exchange rate between free diols and the boronate ester. u-tokyo.ac.jp This intramolecular coordination between the nitrogen and boron atoms can lower the boronic acid's pKa, making the interaction more favorable at physiological pH. researchgate.netu-tokyo.ac.jp
The stability of the formed boronate ester is influenced by several factors:
pH of the solution : The strongest complexes are not always formed at high pH; an optimal pH exists that is dependent on the pKa values of both the boronic acid and the diol. researchgate.net
pKa of the boronic acid : Generally, a lower boronic acid pKa leads to stronger binding, though this is not universally true. researchgate.net
Stereochemistry of the diol : The relative orientation of the hydroxyl groups on the carbohydrate affects the stability of the resulting cyclic ester. Furanose sugars, which have a relatively fixed cis-diol arrangement, tend to form more stable complexes than pyranose sugars.
Researchers have synthesized anthracene-bearing β-aminoboronic acids to determine the association constants for sugar binding through fluorescence spectroscopy, demonstrating the practical application of this interaction for sensing. rsc.org
| Factor | Description | Impact on Binding Affinity |
|---|---|---|
| Solution pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate. | Binding is typically stronger at pH values above the boronic acid's pKa, but an optimal pH exists for each boronic acid-diol pair. researchgate.net |
| Boronic Acid pKa | The acid dissociation constant of the boronic acid group. Lower pKa values generally indicate a stronger acid. | A lower pKa often, but not always, leads to the formation of more stable diol complexes at physiological pH. researchgate.net |
| Diol Structure | The spatial arrangement and pKa of the hydroxyl groups on the carbohydrate. | cis-Diols on a furanose ring (e.g., fructose) typically form more stable complexes than diols on a pyranose ring (e.g., glucose). nih.gov |
| Neighboring Functional Groups | Presence of groups like the amino group in this compound. | Intramolecular coordination (e.g., N-B bond) can lower the boronic acid pKa, enhancing binding affinity at neutral pH. u-tokyo.ac.jp |
Strategies for Protein Immobilization and Bioconjugation
The functional groups of this compound—the primary amine and the boronic acid—provide two distinct chemical handles for protein immobilization and bioconjugation. wiley-vch.de Bioconjugation is the process of creating a stable covalent link between a biomolecule, like a protein, and another molecule. bionordika.no
Amine-Based Conjugation: The primary amine group of this compound can be coupled to proteins using well-established bioconjugation chemistries. wiley-vch.de A common method involves forming a stable amide bond by reacting the amine with activated carboxylic acid groups (e.g., N-hydroxysuccinimide esters) on the protein surface or on a linker attached to the protein. mdpi.com This strategy targets the side chains of aspartic acid and glutamic acid residues or the C-terminus of the protein.
Boronic Acid-Based Conjugation: The boronic acid moiety offers a unique strategy for targeting glycoproteins. By forming reversible boronate esters with the cis-diol groups on the glycan portions of these proteins, this compound can be used for oriented immobilization. This approach has the advantage of being specific to glycosylated sites, potentially avoiding modification of the protein's active site if it is not glycosylated.
Another strategy involves the covalent immobilization of proteins onto surfaces functionalized with boronic acid derivatives. For instance, a protein can be engineered to contain a specific diol-containing tag that will react selectively with a boronic acid-coated surface. Alternatively, active-site directed ligands can be used for selective and covalent immobilization. nih.gov While not directly involving this compound itself in all published examples, the principle demonstrates the utility of the boronic acid group in creating specific and stable protein-surface linkages. nih.govnih.gov
| Functional Group | Target on Protein | Chemistry | Bond Type | Key Features |
|---|---|---|---|---|
| Primary Amine (-NH2) | Carboxylic acids (Asp, Glu, C-terminus) | Amide coupling (e.g., using EDC/NHS) | Covalent (Amide) | Forms a highly stable bond; a common and robust conjugation method. mdpi.com |
| Boronic Acid (-B(OH)2) | cis-Diols (on glycans of glycoproteins) | Boronate ester formation | Reversible Covalent (Boronate Ester) | Specific to glycosylation sites; binding is pH-dependent and reversible. rsc.orgu-tokyo.ac.jp |
Modulation of Protein-Protein Interactions (as a general chemical biology approach)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making their modulation a significant goal in drug discovery and chemical biology. nih.govnih.gov Small molecules that can either inhibit or stabilize these interactions are valuable as therapeutic agents and research tools. nih.govfrontiersin.org
The boronic acid functional group, including that in this compound, is a valuable scaffold in this context. Boronic acids can act as bioisosteres for carboxylic acids and can form covalent or non-covalent interactions with key amino acid residues at the interface of a PPI. Specifically, they are known to interact with serine, threonine, or tyrosine residues, which contain hydroxyl groups. A serine residue in the active site of a protease, for example, can form a reversible covalent bond with a boronic acid, leading to potent inhibition.
While many PPI interfaces are large and flat, making them challenging targets for small molecules, boronic acid fragments can be used to target "hot spots"—small regions that contribute disproportionately to the binding energy. frontiersin.org The strategy involves designing a molecule where the boronic acid moiety anchors to a specific residue (e.g., a catalytic serine), while the rest of the molecule, such as the aminoethyl portion and other appended structures, can be modified to disrupt the broader protein interface. frontiersin.org Therefore, this compound can serve as a starting point or a fragment in the development of more complex molecules designed to modulate specific PPIs. nih.gov
Facilitated Intracellular Delivery of Macromolecules
A major challenge in the development of therapeutics based on macromolecules like proteins, peptides, and nucleic acids is their poor ability to cross the cell membrane and reach intracellular targets. thno.orgnih.govrsc.org The cell surface is coated with a dense layer of carbohydrates, known as the glycocalyx. The ability of boronic acids to interact with the diol units of these cell-surface saccharides can be exploited to enhance the cellular uptake of macromolecules. researchgate.net
Studies have shown that attaching pendant boronic acids to a cargo molecule can significantly enhance its delivery into the cytosol. researchgate.net The proposed mechanism involves the following steps:
A macromolecule conjugated with this compound first binds to the cell surface through the formation of reversible boronate esters with diols on membrane glycoproteins and glycolipids.
This interaction increases the local concentration of the conjugate at the cell surface, promoting uptake through endocytosis.
Once inside the endosome, which has a lower pH than the extracellular environment, the boronate esters may dissociate, potentially aiding in the release of the cargo. The challenge of endosomal escape, where the cargo must exit the endosome to avoid degradation in the lysosome, remains a critical step in this process. thno.orgnih.gov
This boronate-based strategy represents a non-cationic method for cellular delivery, offering an alternative to commonly used cell-penetrating peptides that often rely on positive charges. researchgate.net
Exploration in Chemical Biology as Probes for Biological Systems
Chemical probes are essential tools for visualizing and quantifying biological molecules and processes in living systems. rsc.org The unique reactivity of the boronic acid group makes it an excellent component in the design of such probes. nih.gov
Probes for Carbohydrate Recognition: By attaching a fluorescent reporter molecule (a fluorophore) to this compound, a probe can be created that signals the presence of specific carbohydrates. rsc.org The binding of the boronic acid to a diol on a sugar can alter the electronic environment of the fluorophore, causing a change in its fluorescence intensity or wavelength. This principle has been used to develop sensors for glucose and other saccharides. researchgate.netrsc.org The reversible nature of the boronate ester bond allows for dynamic monitoring of carbohydrate concentrations.
Probes for Reactive Oxygen Species (ROS): Arylboronic acids can undergo oxidative deboronation in the presence of certain reactive oxygen species, such as hydrogen peroxide (H₂O₂) and peroxynitrite. nih.gov This reaction converts the boronic acid into a phenol, a transformation that can be used to trigger a fluorescent signal. By selecting an appropriate fluorophore that is "caged" by the boronic acid and becomes fluorescent upon its removal, researchers have designed a variety of probes for detecting ROS in cells. nih.gov While many examples use arylboronic acids, the underlying principle of oxidative deboronation highlights a key reactivity of the boronic acid moiety that is valuable for creating probes for redox biology.
These applications demonstrate how this compound can be incorporated into more complex molecular tools to probe and understand intricate biological systems. scholaris.carsc.org
Advanced Applications in Research
Development of Novel Antibacterial Agents
The emergence of antibiotic resistance is a significant global health challenge, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. mdpi.com Boron-containing compounds, including derivatives of 2-aminoethylboronic acid, have garnered attention as a promising class of antibacterial agents. consensus.appresearchgate.net The unique chemical properties of the boron atom, particularly its empty p-orbital, allow for distinct interactions with bacterial targets. researchgate.net
Research into boron-containing antibacterials has identified several mechanisms of action. These include the inhibition of crucial bacterial enzymes like β-lactamases and leucyl-tRNA synthetase. consensus.appresearchgate.net For instance, vaborbactam, a cyclic boronic acid derivative, is a potent β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against resistant bacteria. researchgate.netresearchgate.net While not a direct derivative of this compound, its success highlights the potential of the boronic acid functional group in antibacterial drug design. researchgate.net Diazaborines, another class of boron-containing heterocycles, have been shown to inhibit the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis. mdpi.com
The synthesis of various aminoboronic acid derivatives has been a focus of research to explore their therapeutic potential. nih.govacs.org Studies on synthetic antibacterial agents of the borinic acid and diazaborine (B1195285) types have demonstrated their ability to slow the growth of enteric bacteria in minimal medium. nih.gov The antibacterial effect is often characterized by an initial period of abnormal growth, followed by a premature stationary phase, with observable changes in the bacterial cell envelope. nih.gov The development of this compound conjugates could leverage these known antibacterial mechanisms, potentially leading to new treatments for drug-resistant infections.
Potential in Boron Neutron Capture Therapy (BNCT) as Boron Carriers
Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy modality for treating cancer. neuboron.com It is a binary therapy that involves two steps: first, the patient is administered a non-toxic boron-10 (B1234237) (¹⁰B) labeled compound that selectively accumulates in tumor cells. researchgate.netnih.gov Second, the tumor is irradiated with a beam of low-energy thermal neutrons. neuboron.com These neutrons are captured by the ¹⁰B atoms, triggering a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. neuboron.com These particles have a very short path length, approximately the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. nih.gov
The success of BNCT is critically dependent on the development of effective boron delivery agents, or "boron carriers," that can deliver a sufficient concentration of ¹⁰B to the tumor with high selectivity. nih.govnih.gov An ideal boron carrier should have high tumor uptake and low concentration in normal tissues, resulting in a high tumor-to-normal tissue boron concentration ratio. nih.gov Although this compound itself is not a primary clinical agent, its structure serves as a valuable scaffold for developing more complex and targeted boron carriers. researchgate.netnih.govresearchgate.net The amino group provides a reactive handle for conjugation to tumor-targeting moieties.
Currently, two boron compounds have been used in clinical BNCT: sodium borocaptate (BSH) and boronophenylalanine (BPA). nih.govmdpi.com However, these agents have limitations, and there is an ongoing and urgent need for improved boron carriers with better tumor specificity and boron delivery efficiency. neuboron.comnih.gov Research is focused on various molecules as potential carriers, including amino acids, peptides, proteins, and nanoparticles. researchgate.netmdpi.com
Design of Tumor-Seeking Conjugates
To enhance the efficacy and specificity of BNCT, this compound can be incorporated into larger molecules, or conjugates, designed to target cancer cells. nih.gov This strategy involves linking the boron-containing moiety to a tumor-seeking molecule that can recognize and bind to specific receptors or transporters that are overexpressed on the surface of cancer cells. nih.govmdpi.com
One major target for boron carrier development is the large amino acid transporter 1 (LAT1), which is highly expressed in many types of cancer, including brain tumors, to meet the high demand for nutrients by rapidly proliferating cells. researchgate.netresearchgate.net Boronophenylalanine (BPA), an amino acid-based carrier, is actively transported into cancer cells via LAT1. researchgate.netasco.org Following this principle, new amino acid-based carriers derived from scaffolds like this compound are being designed to exploit this transport mechanism for more efficient boron delivery. nih.govresearchgate.net
The design of these conjugates involves creating a stable linkage between the boron carrier and the targeting ligand. nih.gov This can be achieved through various chemical reactions, resulting in complex molecules that combine the tumor-targeting properties of one component with the therapeutic potential of the ¹⁰B atom. nih.gov Examples of tumor-seeking molecules that have been conjugated with polyhedral boron hydrides include porphyrins, carbohydrates, and nucleosides. nih.gov These advanced conjugates aim to improve upon the tumor-to-blood and tumor-to-normal tissue boron ratios, which is a critical factor for the therapeutic success of BNCT. nih.gov
Materials Science Applications
Modification of Polymeric and Composite Materials (e.g., Cellulose)
The unique reactivity of the boronic acid group makes this compound a valuable compound for modifying the properties of polymeric and composite materials. Boronic acids can form reversible covalent bonds, specifically boronate esters, with molecules containing cis-diol groups (two hydroxyl groups on adjacent carbon atoms). rsc.org This interaction is the basis for many applications in materials science.
Cellulose (B213188), a natural and abundant polymer, is rich in hydroxyl groups and can be chemically modified with boronic acids. nih.govresearchgate.net The process may involve an initial oxidation step to create reactive sites on the cellulose backbone, followed by the attachment of the boronic acid moiety. researchgate.net This functionalization can be used to create materials with novel properties. For example, cellulose modified with boronic acids can be used to create self-healing hydrogels. rsc.org These materials can repair themselves through the dynamic and reversible nature of the boronic ester bonds. rsc.org Such materials have potential applications in tissue engineering and controlled drug delivery. rsc.org
Studies have also explored the use of phenylboronic acid derivatives to catalyze the depolymerization of cellulose in water under near-neutral pH conditions. acs.org This is achieved through the reversible binding of the boronic acid to the diol units in the cellulose structure, which can help to hydrolyze the glycosidic bonds linking the glucose units. acs.org This approach could lead to more environmentally friendly methods for converting cellulosic biomass into valuable chemicals and fuels. acs.org
Integration into Biosensors and Affinity Ligands
The ability of boronic acids to bind specifically and reversibly with cis-diols makes them excellent candidates for use as recognition elements in biosensors and as affinity ligands for separation science. mdpi.comnih.gov This interaction is pH-dependent, allowing for controlled binding and release of target molecules. xiamenbiotime.com
Biosensors: this compound can be immobilized on sensor surfaces to detect biologically important molecules that contain cis-diol groups, such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleosides. mdpi.commdpi.com The binding event can be translated into a measurable signal, such as a change in fluorescence, color, or an electrical current. nih.govrsc.org For example, a boronic acid can quench the fluorescence of a nearby fluorophore; when it binds to a diol-containing analyte, this quenching effect is disrupted, leading to a "turn-on" fluorescence signal. nih.gov These sensors are being developed for a wide range of applications, from monitoring blood glucose levels to detecting cancer biomarkers. nih.govmdpi.com
Affinity Ligands: In a technique known as boronate affinity chromatography (BAC), materials functionalized with boronic acids are used as the stationary phase to selectively capture and purify cis-diol-containing compounds from complex mixtures like blood serum or cell lysates. xiamenbiotime.comtandfonline.comresearchgate.net For instance, fibrous cellulose modified with boronic acid has been shown to be effective for the selective enrichment of glycopeptides, which is a crucial step in proteomics research. nih.gov The captured molecules can then be easily released by changing the pH of the surrounding solution. xiamenbiotime.com
Below is a table summarizing the performance of a boronic acid-modified cellulose material for glycopeptide enrichment.
| Performance Metric | Value | Reference |
| Selectivity (HRP in BSA) | 1:250 | nih.gov |
| Sensitivity | 0.1 femtomol | nih.gov |
| Recovery of Glycopeptides | 88.15% | nih.gov |
| Protein Binding Capacity | 213 mg/g | nih.gov |
HRP: Horseradish Peroxidase, BSA: Bovine Serum Albumin
Design of Submicron-Scale Devices
The principles used in developing biosensors and functional materials with this compound also extend to the design of more complex submicron-scale devices. The specific and reversible nature of the boronic acid-cis-diol interaction allows for the creation of "smart" materials and devices that can respond to specific biological stimuli. nih.gov
For example, boronic acid-functionalized hydrogels can be designed to swell or shrink in response to changes in glucose concentration. mdpi.com This property is being explored for the development of glucose-responsive systems for the controlled release of insulin, creating a self-regulating "artificial pancreas" at the micro or submicron scale. nih.gov
Furthermore, boronic acid derivatives can be integrated with nanomaterials such as carbon nanotubes or nanoparticles to create highly sensitive detection platforms. rsc.orgnih.gov A scalable, non-invasive glucose sensor has been proposed based on boronic acid-functionalized carbon nanotube transistors. nih.gov In another application, boronic acids are used to modify the surface of magnetic nanoparticles for the targeted capture and separation of glycoproteins or other specific biomolecules from complex samples. researchgate.net These functionalized nanoparticles are key components in advanced diagnostic assays and microfluidic devices.
Advanced Spectroscopic and Computational Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structure and bonding of 2-Aminoethylboronic acid and monitoring its interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing boron-containing compounds. researchgate.net Given that boron has two NMR-active isotopes, 10B and 11B, the latter is more commonly used due to its higher natural abundance (80.1%) and smaller nuclear electric quadrupole moment, which results in sharper signals. nih.gov
The chemical shift in 11B-NMR is highly sensitive to the coordination environment and hybridization of the boron atom. mdpi.com For boronic acids like this compound, the boron atom typically exists in a trigonal planar (sp2 hybridized) state. This state is characterized by a resonance in the downfield region of the spectrum, generally between 25 and 30 ppm. mdpi.com However, the presence of the amino group in this compound allows for the possibility of intramolecular coordination, where the nitrogen's lone pair of electrons interacts with the empty p-orbital of the boron atom. This interaction leads to the formation of a tetracoordinated (sp3 hybridized) boron center. mdpi.com Such sp3 hybridized boron atoms are associated with a significant upfield shift in the 11B NMR spectrum compared to their sp2 counterparts. sdsu.edu The equilibrium between the trigonal and tetracoordinated forms can be influenced by factors such as pH and solvent, making 11B-NMR a powerful tool for studying these dynamics. researchgate.net
Solid-state 11B-NMR, in conjunction with computational studies, can provide even more detailed information on the boron electric field gradient and chemical shift tensors, offering precise insights into the local electronic structure. nih.gov
Typical 11B-NMR Parameters for Boronic Acids
| Boron Hybridization | Coordination Number | Typical Chemical Shift (δ) Range (ppm) | Associated Species |
|---|---|---|---|
| sp2 | 3 | ~25 to 33 | Trigonal Boronic Acids, Boroxines |
| sp3 | 4 | ~2 to 10 | Tetrahedral Boronate Esters, N-B Coordinated Adducts |
The unique chemical properties of the boronic acid group make it an excellent functional moiety for the design of advanced spectroscopic probes. rsc.org These probes are developed to detect and quantify biologically significant molecules, such as carbohydrates and reactive oxygen species (ROS), through changes in their optical properties (e.g., fluorescence or color). The fundamental principle behind many of these probes is the reversible covalent interaction between the boronic acid and cis-diols present in target molecules like glucose.
While specific applications of this compound as a probe are part of ongoing research, its structure provides a template for creating such tools. The amino group offers a convenient attachment point for signaling units, such as fluorophores. Upon binding of the boronic acid to a target diol, the hybridization of the boron atom changes from sp2 to sp3. This geometric and electronic perturbation can alter the photophysical properties of the attached fluorophore, leading to a measurable change in fluorescence intensity or wavelength. This mechanism forms the basis for "turn-on" or "turn-off" fluorescent sensors.
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical lens to examine the behavior of this compound at an atomic level, complementing experimental findings with detailed energetic and structural data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. redalyc.org By approximating the exchange-correlation energy, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. redalyc.org For this compound, DFT can be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) map. nih.gov
The energies of the HOMO and LUMO are crucial for understanding chemical reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction with other molecules. nih.gov From these fundamental properties, key reactivity descriptors can be calculated. nih.govresearchgate.net
Key Reactivity Descriptors from DFT
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | 1/η | The inverse of hardness, indicating higher reactivity. mdpi.com |
| Electrophilicity Index (ω) | χ2/(2η) | The propensity of a species to accept electrons. mdpi.com |
Ab initio (from first principles) quantum chemical calculations are a class of methods that solve the Schrödinger equation without using experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide highly accurate descriptions of molecular systems. nih.govnih.gov
For this compound, these calculations can yield precise predictions of its geometric structure, vibrational frequencies, and thermochemical properties like ionization energy and electron affinity. researchgate.net While computationally more demanding than DFT, ab initio methods are often considered the "gold standard" for calculating the properties of smaller molecules and for benchmarking other computational approaches. nih.gov They are particularly valuable for studying reaction mechanisms and transition states where a highly accurate description of electron correlation is necessary.
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. uark.edu By solving Newton's equations of motion for a system, MD simulations provide a dynamic picture of molecular behavior, offering insights that are inaccessible from static models. microsoft.com
The application of MD simulations to systems containing this compound, especially in a biological context, is crucial for understanding its interactions with macromolecules like proteins. A significant challenge in this area has been the development of accurate force fields—the set of parameters used to describe the potential energy of the system—for boron-containing compounds. nih.govresearchgate.net Recent efforts have focused on systematically parameterizing polarizable force fields for boronic acids to accurately model their interactions, including the covalent bond formation with serine residues in enzymes like β-lactamases. nih.govresearchgate.net These simulations can reveal the binding modes, conformational changes, and energetic contributions that govern the inhibition of enzymes by boronic acid derivatives, providing a powerful tool for rational drug design. nih.govresearchgate.net
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies are instrumental in elucidating their binding mechanisms to protein targets, particularly enzymes for which they act as inhibitors. These studies provide critical insights into the specific atomic-level interactions that govern the ligand's affinity and selectivity.
A key interaction for boronic acids, including this compound, is the formation of a covalent bond between the electrophilic boron atom and a nucleophilic residue in the enzyme's active site. The boron atom can convert from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ state upon binding. frontiersin.org This covalent interaction is often with a key catalytic residue, such as serine or threonine. For instance, in studies of dipeptide boronic acid inhibitors targeting the 20S proteasome, docking simulations have detailed the covalent interaction between the boron atom of the inhibitor and the gamma-oxygen of the Thr1 residue in the active site. nih.govacs.org Similarly, in studies targeting β-lactamases, covalent docking simulations are used to describe the formation of a chemical bond with the catalytic serine residue. frontiersin.org
Beyond covalent interactions, molecular docking reveals a network of non-covalent interactions that stabilize the protein-ligand complex. These include hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov For example, in the case of 2-substituted-2-amino-6-boronohexanoic acid (ABH), a known human arginase inhibitor, X-ray crystallography and molecular modeling have shown a water-mediated contact between a basic nitrogen in the inhibitor and the carboxylic acid side chain of an aspartate residue (Asp200 in arginase II) at the mouth of the active site. sci-hub.boxnih.gov Docking studies of other boronic acid derivatives with urokinase-type plasminogen activator (uPA) have identified key hydrogen bonding and electrostatic interactions with residues such as GLY219, SER190, and ASP189. biorxiv.org
These computational models are crucial for rational drug design, allowing researchers to predict how structural modifications to the this compound scaffold might enhance binding affinity or selectivity for a specific target. nih.gov The accuracy of these predictions is often validated by comparing the computational results with experimental data from techniques like X-ray crystallography. sci-hub.boxresearchgate.net
| Target Protein | Boronic Acid Derivative Class | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Arginase II | 2-amino-6-boronohexanoic acid (ABH) derivatives | Asp200 | Water-mediated electrostatic | sci-hub.boxnih.gov |
| 20S Proteasome | Dipeptide boronic acids | Thr1 | Covalent | nih.govacs.org |
| Urokinase-type Plasminogen Activator (uPA) | Thiophene-based boronic acids | GLY219, SER190, ASP189 | Hydrogen bonding, Electrostatic | biorxiv.org |
| Serine β-Lactamases | General boronic acids | Catalytic Serine | Covalent | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. These methods are valuable in the study of this compound derivatives to understand the structural features essential for their inhibitory potency and to guide the design of new, more effective molecules.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. For a series of dipeptide proteasome inhibitors containing boron atoms, a 3D pharmacophore model was successfully generated. nih.govacs.org This model was built using a dataset of 24 inhibitors and was able to predict the activity of other known proteasome inhibitors not included in the initial model generation. nih.gov The insights gained from the pharmacophore hypotheses were then used to design novel inhibitors with improved potency. nih.govacs.org
QSAR studies establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.govmdpi.commdpi.com For a set of boronic acid compounds with a benzo[b]thiophene core targeting New Delhi metallo-β-lactamase (NDM-1), researchers developed quantitative structure-property relationship (QSPR) equations. mdpi.comnih.gov These equations were able to predict the half-maximal inhibitory concentration (IC50) values based on calculated descriptors of the compounds' electron density. mdpi.comnih.gov Such models are powerful tools for screening virtual libraries of compounds and prioritizing those with the highest predicted activity for synthesis and experimental testing. mdpi.com The success of a QSAR model is often evaluated by its statistical significance and predictive ability on an external set of compounds. nih.gov
The combination of these modeling techniques provides a comprehensive framework for inhibitor design. Pharmacophore models offer a qualitative understanding of the necessary interaction points, while QSAR provides a quantitative prediction of potency, allowing for a more focused and efficient drug discovery process for derivatives of this compound.
| Modeling Technique | Target Class | Compound Class | Key Findings/Application | Reference |
|---|---|---|---|---|
| 3D Pharmacophore Modeling | Proteasome | Dipeptide boronic acids | Generated a predictive model for inhibitor activity; guided the design of novel, more potent compounds. | nih.govacs.org |
| QSAR/QSPR | New Delhi metallo-β-lactamase (NDM-1) | Benzo[b]thiophene boronic acids | Developed equations to predict IC50 values from calculated electron density descriptors. | mdpi.comnih.gov |
Theoretical Predictions of Chemical Reactivity and Biological Activity
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are employed to predict the intrinsic chemical reactivity and potential biological activity of molecules like this compound. lodz.pldergipark.org.tr These studies provide fundamental insights into the electronic structure and properties that govern how these compounds interact with biological systems.
One key application is the calculation of reactivity descriptors. For boronic acid inhibitors of metallo-β-lactamases, theoretical calculations have been used to quantify the electrophilicity of the boron atom. mdpi.comnih.gov By calculating atomic Fukui indices, researchers demonstrated that the boron atom of an inhibitor exhibits stronger electrophilic properties than the carbonyl carbon atom of a natural substrate like imipenem. mdpi.comnih.gov This heightened electrophilicity explains the efficiency of the nucleophilic attack by a catalytic hydroxide (B78521) anion in the enzyme's active site, which occurs readily upon the inhibitor binding. mdpi.com The calculations further revealed that the interaction between the lone electron pair of the nucleophile and the vacant p-orbital of the boron atom facilitates the chemical reaction. mdpi.comnih.gov
These theoretical predictions are invaluable for understanding the mechanism of action of boronic acid-based inhibitors. They complement experimental data by providing a molecular-level explanation for observed activities and can guide the design of new compounds with tailored reactivity and enhanced biological effects.
| Theoretical Method | Property Investigated | Application/Insight | Reference |
|---|---|---|---|
| DFT (Fukui Indices) | Electrophilicity of Boron Atom | Quantified the high reactivity of the boron atom in boronic acid inhibitors, explaining their mechanism of covalent inhibition. | mdpi.comnih.gov |
| DFT (Geometry Optimization) | Molecular Structure and Stability | Examined the geometrical parameters and electronic properties of boronic acids with different boron hybridizations (sp² and sp³). | lodz.pl |
| DFT (Binding Energy Calculation) | Protein-Ligand Binding Affinity | Calculated the binding energy of a boronic acid ligand in the active site of uPA to understand interaction strength. | biorxiv.org |
Q & A
Basic Research Questions
Q. What are the common methods for synthesizing 2-Aminoethylboronic acid, and what are their limitations?
- Methodological Answer : Synthesis often involves multi-step routes such as coupling boronic acid precursors with amine-containing intermediates. Challenges include low selectivity, formation of boroxins at elevated temperatures, and purification difficulties due to irreversible silica gel binding . For example, selective protection of the amine group during boronation can mitigate side reactions. Researchers should prioritize anhydrous conditions and chromatographic methods compatible with boronic acids (e.g., neutral alumina instead of silica gel).
Q. How should this compound be stored to maintain stability, and what factors contribute to its degradation?
- Methodological Answer : Store at −20°C in airtight, moisture-free containers to prevent hydrolysis or boroxin formation. Degradation is accelerated by humidity, elevated temperatures, and exposure to protic solvents. Periodic NMR or FTIR analysis can monitor structural integrity, with attention to B-O bond stability .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹¹B NMR identifies boron environments (δ ~30 ppm for trigonal planar boronic acids).
- FTIR : B-O stretching (~1340 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups.
- X-ray crystallography : Resolves supramolecular interactions, such as hydrogen-bonded networks involving the amine and boronic acid moieties .
Q. What are the primary research applications of this compound in biomedical or materials science contexts?
- Methodological Answer : It serves as a saccharide sensor at physiological pH via reversible diol-binding , a cross-linker in polymer hydrogels, and a precursor for Suzuki-Miyaura coupling in organic synthesis. In biomedicine, its derivatives are explored for glucose sensing and enzyme inhibition studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and selectivity of this compound synthesis?
- Methodological Answer : Use kinetic control strategies (e.g., low-temperature boronation) to minimize boroxin formation. Catalytic systems like Pd-mediated cross-coupling or microwave-assisted synthesis enhance efficiency. Design of Experiments (DoE) can model variables (temperature, solvent polarity) to maximize yield .
Q. What strategies are effective in resolving contradictions between reported biological activities of this compound derivatives?
- Methodological Answer : Conduct systematic SAR studies to isolate structural determinants of activity. Compare assay conditions (pH, buffer composition) across studies, as boronic acids’ diol-binding is pH-sensitive. Use orthogonal validation methods (e.g., isothermal titration calorimetry vs. fluorescence assays) to confirm interactions .
Q. What mechanistic approaches are used to study the interactions between this compound and saccharides at physiological pH?
- Methodological Answer : Employ pH titration with ¹H NMR to track shifts in boronate ester formation. Computational models (DFT or MD simulations) predict binding affinities, while X-ray crystallography visualizes hydrogen-bonding patterns in co-crystals with glucose or fructose .
Q. How can computational modeling be integrated with experimental data to predict the supramolecular assembly of this compound complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
